molecular formula C10H11F2N B12215993 [2-(2,6-Difluorophenyl)cyclopropyl]methanamine CAS No. 1312137-83-9

[2-(2,6-Difluorophenyl)cyclopropyl]methanamine

Cat. No.: B12215993
CAS No.: 1312137-83-9
M. Wt: 183.20 g/mol
InChI Key: CXXJOCRJAABWDN-UHFFFAOYSA-N
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Description

[2-(2,6-Difluorophenyl)cyclopropyl]methanamine is a chemical compound with the molecular formula C10H11F2N It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with two fluorine atoms substituted at the 2 and 6 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,6-Difluorophenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 2,6-difluorobenzyl chloride with cyclopropylmagnesium bromide to form the cyclopropyl derivative, which is then treated with ammonia or an amine to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

[2-(2,6-Difluorophenyl)cyclopropyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

[2-(2,6-Difluorophenyl)cyclopropyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(2,6-Difluorophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(2,6-difluorophenyl)methanamine
  • Cyclopropyl(2,6-dimethoxypyridin-3-yl)methanamine
  • Cyclopropyl[2-fluoro-3-(trifluoromethyl)phenyl]methanamine

Uniqueness

[2-(2,6-Difluorophenyl)cyclopropyl]methanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the presence of the cyclopropyl group.

Properties

CAS No.

1312137-83-9

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

[2-(2,6-difluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11F2N/c11-8-2-1-3-9(12)10(8)7-4-6(7)5-13/h1-3,6-7H,4-5,13H2

InChI Key

CXXJOCRJAABWDN-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=C(C=CC=C2F)F)CN

Origin of Product

United States

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